1beta-Calcitriol
CAS No.: 66791-71-7
Cat. No.: VC21335967
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 66791-71-7 |
---|---|
Molecular Formula | C27H44O3 |
Molecular Weight | 416.6 g/mol |
IUPAC Name | (1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Standard InChI | InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25-,27-/m1/s1 |
Standard InChI Key | GMRQFYUYWCNGIN-PEJFXWBPSA-N |
Isomeric SMILES | C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C |
SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Chemical Structure and Biochemical Properties
1beta-Calcitriol (CAS: 66791-71-7) possesses a distinctive chemical structure characterized by its specific hydroxylation pattern. This structural configuration allows the compound to interact with the vitamin D receptor (VDR) in a manner that induces genomic effects, though with potentially different binding affinities and subsequent signaling outcomes compared to conventional calcitriol.
The biochemical properties of 1beta-Calcitriol are primarily related to its role in calcium and phosphate homeostasis. It enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system. These functions collectively contribute to maintaining adequate mineral levels essential for numerous physiological processes.
Pharmacokinetic Profile
From a pharmacokinetic perspective, calcitriol (the parent compound) is primarily formed in the kidney through a 1α-hydroxylase-mediated enzymatic hydroxylation of calcifediol (25-hydroxyvitamin D3). The formation of 1beta-Calcitriol represents an alternative hydroxylation pathway, resulting in a compound with modified biological activity. This modification in structure influences its receptor binding properties and subsequent biological effects.
Mechanism of Action
The primary mechanism of action for 1beta-Calcitriol involves its interaction with the vitamin D receptor (VDR), which is expressed in various tissues throughout the body including immune cells, bone cells, and cancer cells. Upon binding to the VDR, 1beta-Calcitriol induces genomic effects through the regulation of gene expression.
Receptor Binding and Signaling
1beta-Calcitriol binds to the VDR, forming a complex that interacts with specific DNA sequences known as vitamin D response elements (VDREs). This interaction regulates the transcription of numerous genes involved in cellular proliferation, differentiation, and apoptosis. The compound's interaction with the VDR affects various biochemical pathways, playing a crucial role in calcium and phosphate homeostasis, skeletal health, and immune function.
Gene Regulation Effects
Research indicates that 1beta-Calcitriol modulates the expression of genes involved in calcium homeostasis and immune response. It enhances the synthesis of antimicrobial peptides such as cathelicidin and β2-defensin, which are crucial components of innate immunity. Additionally, it regulates genes associated with cell cycle control, potentially explaining its antiproliferative effects observed in cancer research.
Biological Activity
1beta-Calcitriol demonstrates diverse biological activities that extend beyond traditional calcium metabolism. Its effects span multiple physiological systems, suggesting broad therapeutic potential.
Cellular Effects
At the cellular level, 1beta-Calcitriol influences various cell types and cellular processes. It impacts cell signaling pathways, gene expression patterns, and cellular metabolism. Its ability to modulate cell proliferation and differentiation has significant implications for cancer research, while its effects on immune cells contribute to its potential applications in inflammatory and autoimmune conditions.
Immunomodulatory Functions
One of the most intriguing aspects of 1beta-Calcitriol is its immunomodulatory capacity. Research suggests it can regulate both innate and adaptive immune responses, potentially offering therapeutic benefits in conditions characterized by immune dysregulation. These immunomodulatory effects are particularly relevant when considering its potential applications in autoimmune diseases and cancer immunotherapy.
Therapeutic Applications
The diverse biological activities of 1beta-Calcitriol have prompted investigations into its potential therapeutic applications across multiple disease states.
Neurodegenerative Disorders
Recent research has explored the potential benefits of calcitriol in treating Friedreich Ataxia (FRDA), a rare genetic neurodegenerative disorder. A pilot clinical trial administered a daily dose of 0.25mcg calcitriol to 15 FRDA patients for one year . While no significant neurological improvements were observed, the treatment successfully increased frataxin levels from initial values of 5.6 pg/g to 7.0 pg/g after 12 months of treatment .
The study demonstrated that calcitriol was generally well-tolerated, with only minor adverse effects reported by some patients at the beginning of the trial . These findings suggest potential therapeutic applications for calcitriol in genetic neurodegenerative disorders, though further research with higher doses or longer treatment durations may be necessary to achieve neurological benefits.
Bone Health Applications
Given its role in calcium homeostasis, 1beta-Calcitriol has established applications in treating conditions related to bone health. It has been used to address osteoporosis and rickets by enhancing calcium absorption and bone mineralization. These applications leverage the compound's fundamental role in mineral metabolism and skeletal health.
Research Findings
Clinical Trial Results in Friedreich Ataxia
A pilot clinical trial investigating calcitriol treatment in Friedreich Ataxia patients provides important insights into its clinical applications. The trial administered 0.25mcg of calcitriol daily to 15 FRDA patients for 53 weeks and evaluated neurological function, quality of life, and frataxin levels .
The results showed:
-
Frataxin levels increased gradually and significantly in patients receiving calcitriol treatment
-
No significant improvements in neurological function as measured by the SARA scale, 9-Hole Peg test, and PATA velocity-test
-
A significant worsening in the 8-Meter Walking Test, consistent with the natural progression of the disease
-
No significant changes in quality of life measures
-
The treatment was generally well-tolerated with only minor side effects
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume